Glycine, N-octadecyl-
Description
Structure
2D Structure
Properties
CAS No. |
35168-40-2 |
|---|---|
Molecular Formula |
C20H41NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
2-(octadecylamino)acetic acid |
InChI |
InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20(22)23/h21H,2-19H2,1H3,(H,22,23) |
InChI Key |
SHRYOWAOIIMOSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of N Octadecylglycine
Direct N-Alkylation Strategies for Glycine (B1666218) Derivatives
Direct N-alkylation of unprotected amino acids, such as glycine, with alcohols presents a sustainable and atom-economical approach to synthesizing N-alkyl amino acids. nih.govcore.ac.uk Traditional methods often involve stoichiometric reagents like alkyl halides or reductive alkylation with aldehydes, which can lead to significant by-product formation and complicated purification processes. nih.govcore.ac.uk
A notable advancement in this area is the direct coupling of glycine with long-chain alcohols. For instance, the reaction of glycine with 1-dodecanol (B7769020) has been successfully achieved, yielding N-dodecylglycine in high yields. nih.govcore.ac.uk This methodology is also applicable for synthesizing N-octadecylglycine by utilizing 1-octadecanol. The process often employs a catalyst and can be tuned to favor either mono- or di-N-alkylation by adjusting the reactant ratios. nih.govcore.ac.uk
One specific method involves the reaction of N,N-dimethyloctadecylamine with chloroacetic acid to produce N,N-dimethyl-N-octadecylglycine. researchgate.net Another approach is the alkylation of a chiral nucleophilic glycine equivalent with n-octyl bromide, which has been used to synthesize derivatives of (S)-α-(octyl)glycine with high yield and diastereoselectivity. nih.gov
Table 1: Direct N-Alkylation Methods for Glycine Derivatives
| Reactants | Product | Key Features | Reference(s) |
|---|---|---|---|
| Glycine, 1-Dodecanol | N-Dodecylglycine | High yield (>90%) | nih.govcore.ac.uk |
| N,N-Dimethyloctadecylamine, Chloroacetic acid | N,N-Dimethyl-N-octadecylglycine | Recrystallized from ethyl acetate | researchgate.net |
| Chiral Glycine Schiff Base Ni(II) Complex, n-Octyl Bromide | (S)-α-(Octyl)glycine Derivatives | High yield (98.1%), High diastereoselectivity (98.8% de) | nih.gov |
Esterification and Amidation Routes in N-Octadecylglycine Synthesis
Esterification and amidation are fundamental reactions for modifying the carboxyl group of N-octadecylglycine, leading to derivatives with altered properties.
Esterification: A practical, one-step procedure for synthesizing long-chain alkyl esters of amino acids involves methanesulfonic acid-catalyzed esterification in an octadecanol melt. acs.org This method has been used to produce octadecyl (stearyl) amino acid esters in moderate to high yields (40-90%) without the need for N-protected amino acids or anhydrous conditions. acs.org The synthesis of N-octadecylglycine esters can also be achieved through the reaction of N-protected glycine with octadecanol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). whiterose.ac.uknih.gov
Amidation: The formation of amides from N-acylglycines can be catalyzed by enzymes like peptidylglycine α-amidating enzyme (α-AE), which facilitates the oxidative cleavage of N-acylglycines. nih.gov The efficiency of this enzymatic amidation increases with the length of the acyl chain. nih.gov Chemical methods for amidation include the coupling of N-octadecylglycine with amines using coupling agents or the direct amidation of N-octadecylglycine esters. The synthesis of N-aryl amides can also be achieved through the copper-catalyzed ipso-amidation of arylboronic acids with nitriles. organic-chemistry.org
Iron-Catalyzed Approaches in N-Alkylation of Amino Acids
The use of earth-abundant and environmentally benign iron catalysts for N-alkylation of amino acids represents a significant advancement towards "green" chemistry. nih.govrsc.org Iron-based catalysts have been successfully employed for the direct N-alkylation of unprotected amino acids with alcohols. nih.gov This method provides a sustainable pathway to fully bio-based N-alkyl amino acids, which are valuable as surfactants. nih.govcore.ac.uk
Specifically, an iron-based catalyst, a structural analog of a ruthenium complex, has been used for the direct N-alkylation of glycine with 1-dodecanol to produce mono-N-dodecylglycine. nih.gov This iron-catalyzed route is particularly attractive for synthesizing long-chain N-alkylated amino acids, which have surfactant properties. nih.gov The reaction conditions are typically mild, and the process is highly selective for mono-N-alkylation. nih.govd-nb.info
Derivatization for Enhanced Functional Properties
Cationic Amphiphilic Derivatives
Cationic amphiphilic molecules possess both a hydrophobic long-chain and a positively charged hydrophilic headgroup. nih.govecu.edu.au These structures are known to interact with cell membranes and can exhibit antimicrobial and other biological activities. nih.govnih.gov N-octadecylglycine can be derivatized to form such cationic amphiphiles.
One approach involves modifying the carboxyl group to introduce a cationic moiety. For example, amidation with a diamine followed by quaternization of the terminal amino group would yield a cationic amphiphile. Another strategy is to introduce a permanently cationic group to the nitrogen atom, in addition to the octadecyl chain. The synthesis of cationic amphiphilic chitosan (B1678972) derivatives has been reported, which involves grafting both hydrophobic and cationic hydrophilic molecules onto the chitosan backbone. mdpi.comnih.gov These derivatives can self-assemble into nanoparticles and have potential for drug delivery. mdpi.comnih.gov
Modified Glycine-N,N-Diacetic Acid Scaffolds
Glycine-N,N-diacetic acid (GDA) is a chelating agent. Modifying this scaffold with a long alkyl chain like octadecyl can create amphiphilic chelating agents. The synthesis of such compounds can be envisioned by the N-alkylation of a GDA ester with an octadecyl halide, followed by hydrolysis of the ester groups.
A related synthesis involves the reaction of octadecylamine (B50001) with ethylene (B1197577) oxide, followed by reaction with sodium monochloroacetate and sodium hydroxide (B78521). customsmobile.comecfr.gov This process yields a mixture with major components including N-octadecylglycine (monosodium salt) and N,N-Bis(2-hydroxyethyl)-N-(carboxymethyl) octadecanaminum hydroxide (inner salt). customsmobile.comecfr.gov
Synthesis of Related N-Alkyl Amino Acid Conjugates
The synthetic methodologies developed for N-octadecylglycine can be extended to produce a variety of related N-alkyl amino acid conjugates. These conjugates are valuable as building blocks for peptides, peptidomimetics, and other functional molecules. researchgate.netcsic.esacs.org
The synthesis of N-alkyl amino acids with varying alkyl chain lengths and functional groups is of significant interest. csic.esacs.org For example, methods for preparing Nα-(ω-functionalized-alkyl) amino acids have been developed using reductive alkylation of natural amino acids. researchgate.net These building blocks can be incorporated into peptides to create backbone-cyclic peptides. researchgate.net
Peptoids, or poly(N-substituted glycines), are a class of peptide mimics where the side chain is attached to the nitrogen atom of the backbone rather than the α-carbon. researchgate.net The submonomer synthesis method allows for the facile incorporation of N-(octadecyl)glycine (Nocd) units into peptoid sequences, enabling the creation of lipidated peptoids with enhanced properties. researchgate.netstanford.edu
Supramolecular Architectures and Self Assembly Phenomena of N Octadecylglycine
Fundamental Principles of Supramolecular Chemistry in Relation to Amphiphiles
Supramolecular chemistry is the domain of chemistry that extends beyond individual molecules, focusing on the intricate systems formed by the association of two or more chemical species. These associations are governed not by strong, permanent covalent bonds, but by a spectrum of weaker, reversible non-covalent interactions. The primary forces at play include hydrogen bonding, van der Waals forces (specifically London dispersion forces for nonpolar moieties), π-π stacking, electrostatic interactions (ion-ion, ion-dipole), and hydrophobic effects. The core principle is molecular recognition, where molecules selectively bind to one another based on complementarity in size, shape, and chemical functionality, leading to the spontaneous organization of well-defined, functional superstructures. This process is known as self-assembly.
Amphiphilic molecules, such as N-octadecylglycine, are exemplary building blocks in supramolecular chemistry. Their defining characteristic is a dual nature: a hydrophilic ("water-loving") polar head group and a hydrophobic ("water-fearing") nonpolar tail. In the case of N-octadecylglycine, the head group consists of the glycine (B1666218) moiety with its amide linkage and a terminal carboxylic acid, which can be protonated (-COOH) or deprotonated (-COO⁻) depending on the pH. The tail is the long, saturated C18 alkyl chain (octadecyl group). This intrinsic structural dichotomy is the primary driver of its self-assembly in aqueous environments. The hydrophobic effect compels the nonpolar tails to minimize contact with water molecules, leading them to aggregate. Simultaneously, the hydrophilic head groups seek to remain solvated by water. The delicate balance between these opposing tendencies, modulated by directional forces like hydrogen bonding between the head groups, dictates the geometry, size, and stability of the resulting supramolecular architectures.
Self-Assembly Pathways and Mechanisms
The amphiphilic nature of N-octadecylglycine enables it to form a variety of ordered structures, from simple micelles in bulk solution to complex monolayers at interfaces and hierarchical nanostructures. The specific pathway of assembly is highly sensitive to external conditions such as concentration, pH, temperature, and ionic strength.
In aqueous solution above a specific concentration and temperature, N-octadecylglycine molecules spontaneously associate to form micelles. This concentration is known as the Critical Micelle Concentration (CMC), and the temperature threshold is the Krafft temperature. Below the CMC, the molecules exist primarily as monomers. Above the CMC, the formation of aggregates becomes thermodynamically favorable. The long C18 hydrophobic tail of N-octadecylglycine results in a very low CMC, as the energetic penalty for solvating the long chain is high, strongly promoting aggregation.
The aggregation behavior is profoundly influenced by the pH of the solution, which controls the ionization state of the carboxylic acid head group. At alkaline pH (e.g., pH 11), the head group is deprotonated to a carboxylate (–COO⁻). The electrostatic repulsion between these negatively charged head groups leads to the formation of smaller, nearly spherical micelles. As the pH is lowered towards the pKa of the carboxyl group, protonation begins. This neutralization of charge reduces electrostatic repulsion and allows for stronger intermolecular hydrogen bonding between the protonated carboxylic acid (-COOH) and amide groups. Consequently, the molecules can pack more tightly, leading to a significant decrease in the CMC and a transition from small spherical micelles to larger, non-spherical aggregates like rod-like micelles or vesicles.
The table below summarizes key physicochemical properties related to the micellization of the sodium salt of N-octadecylglycine (Sodium N-octadecylglycinate), which represents the state at alkaline pH.
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Critical Micelle Concentration (CMC) | 1.5 x 10-4 M | 25 °C, pH 11 | |
| Aggregation Number (Nagg) | ~160 | 25 °C, pH 11 | |
| Krafft Temperature | 58 °C | Aqueous Solution | |
| Area per Molecule at CMC (aCMC) | 0.58 nm2 | 25 °C, pH 11 |
At an air-water interface, N-octadecylglycine can form a stable, insoluble monolayer, often referred to as a Langmuir film. When a solution of N-octadecylglycine in a volatile solvent is spread on the water surface (subphase), the molecules orient themselves with their hydrophilic glycine head groups in contact with the water and their hydrophobic octadecyl tails directed towards the air. By compressing this film with a movable barrier, one can record a surface pressure-area (π-A) isotherm, which provides detailed information about the film's phase behavior and molecular packing.
The π-A isotherm of N-octadecylglycine typically shows distinct phases. At large areas per molecule, the film is in a gaseous or liquid-expanded state. Upon compression, a transition to a more ordered liquid-condensed phase occurs, characterized by a steep increase in surface pressure. Further compression leads to a solid-like phase until the monolayer collapses at a high surface pressure (πc). The limiting molecular area (A₀), determined by extrapolating the steepest part of the isotherm to zero pressure, corresponds to the cross-sectional area of the molecule in its most tightly packed state. For N-octadecylglycine, this value is consistent with a vertically oriented, closely packed alkyl chain.
The properties of the Langmuir film are highly dependent on the subphase pH. On an acidic subphase (e.g., pH 2), the -COOH head groups are protonated, enabling strong intermolecular hydrogen bonding. This results in a highly stable, condensed film with a small limiting molecular area and a high collapse pressure. On a basic subphase (e.g., pH 11), the -COO⁻ head groups are deprotonated, and electrostatic repulsion prevents tight packing, leading to a more expanded film with a larger limiting molecular area and lower stability.
| Parameter | Value (Subphase pH 2.0) | Value (Subphase pH 5.6) | Value (Subphase pH 11.0) | Reference |
|---|---|---|---|---|
| Limiting Molecular Area (A₀) | 0.23 nm2/molecule | 0.25 nm2/molecule | 0.42 nm2/molecule | |
| Collapse Pressure (πc) | ~55 mN/m | ~50 mN/m | ~30 mN/m | |
| Film State at High Pressure | Solid/Condensed | Condensed | Liquid-Expanded |
Beyond simple micelles and monolayers, N-octadecylglycine exhibits a remarkable capacity for hierarchical self-assembly into complex, well-defined nanostructures. The formation of these structures is driven by the specific intermolecular interactions dictated by solution conditions, particularly pH. The strong, directional hydrogen bonding capability of the amide and carboxylic acid groups is crucial for forming anisotropic (non-spherical) aggregates.
At low pH (pH 2-4), where the carboxylic acid head group is fully protonated, N-octadecylglycine molecules self-assemble into highly ordered structures such as nanofibers, ribbons, and nanotubes. In this state, a robust hydrogen-bonding network forms between the head groups, similar to the β-sheet structures in peptides. This network acts as a molecular "zipper," holding the molecules together in a planar, sheet-like arrangement. The hydrophobic interactions between the octadecyl chains then drive the stacking of these sheets, which can twist and close to form hollow nanotubes or extend into long, flat ribbons. Electron microscopy studies have revealed that these structures can be tens of nanometers in diameter and extend for several micrometers in length. The precise morphology (e.g., helical twist, tube diameter) can be tuned by factors like the cooling rate of a saturated solution or the specific counterions present. These assemblies often form hydrogels at higher concentrations, where the nanofiber network entraps large amounts of water.
In contrast, at neutral or high pH, the deprotonated carboxylate head groups favor structures with higher curvature due to electrostatic repulsion, leading to the formation of spherical or ellipsoidal vesicles (bilayer sacs) rather than fibers. This pH-triggered morphological transition from fibers/tubes to vesicles is a key feature of N-acyl amino acid self-assembly.
Molecular Recognition and Intermolecular Interactions in N-Octadecylglycine Assemblies
The diverse self-assembly behavior of N-octadecylglycine is a direct consequence of the interplay between specific intermolecular interactions. The final supramolecular architecture is not determined by a single force but by a cooperative balance between competing and reinforcing interactions, a hallmark of molecular recognition.
The two dominant forces governing the self-assembly of N-octadecylglycine are hydrophobic interactions and hydrogen bonding.
Hydrophobic Interactions: The primary driving force for aggregation in aqueous media is the hydrophobic effect. The long, nonpolar C18 alkyl tail is thermodynamically incompatible with the polar, hydrogen-bonded network of water. To minimize the unfavorable interface between the hydrocarbon chains and water, the molecules aggregate, sequestering the tails into a nonpolar core. This non-specific, entropically driven force is responsible for the initial association of monomers and the stability of the hydrophobic core in micelles, bilayers, and the interior of nanofibers. The length of the C18 chain provides a substantial hydrophobic driving force, leading to stable aggregates at very low concentrations.
Hydrogen Bonding: While hydrophobic forces drive aggregation, hydrogen bonding provides directionality, specificity, and structural reinforcement. The N-octadecylglycine head group contains both a hydrogen bond donor (the amide N-H group) and hydrogen bond acceptors (the amide C=O and the carboxylic acid/carboxylate C=O groups).
At low pH (-COOH form): A powerful and highly directional hydrogen-bonding motif is established. The carboxylic acid group can act as both a donor (O-H) and an acceptor (C=O), enabling the formation of strong head-to-head dimers. Furthermore, these dimers can link to others via the amide N-H···O=C hydrogen bonds. This creates a rigid, planar network that promotes the formation of flat sheets, which subsequently grow into ribbons and fibers. Spectroscopic analysis (FTIR) confirms this, showing characteristic shifts in the amide I and carboxyl stretching bands indicative of strong hydrogen bonding.
At high pH (-COO⁻ form): The deprotonation of the carboxylic acid eliminates its strongest hydrogen bond donating ability. The primary interactions become the amide N-H···O=C⁻ bond and ion-dipole interactions with water. Crucially, the strong electrostatic repulsion between adjacent negatively charged carboxylate groups dominates, preventing the close, planar packing required for fiber formation. This repulsion favors a curved interface, leading to the formation of spherical micelles or vesicles.
The synergy between these two forces is essential. The hydrophobic effect initiates the assembly process, bringing the molecules into close proximity. Subsequently, the highly directional and pH-switchable hydrogen bonding network dictates the final, precise geometry of the supramolecular structure, enabling the transition between micelles, vesicles, and nanofibers.
Metal Ion Coordination in Self-Assembled Systems
Information not available in the searched scientific literature.
Stimuli-Responsive Supramolecular Systems Incorporating N-Octadecylglycine
Information not available in the searched scientific literature.
Table of Compounds
As no specific research article on the requested topics for N-Octadecylglycine was generated, a table of mentioned compounds is not applicable.
Applications of N Octadecylglycine in Advanced Materials Science
Development of Surfactants and Amphiphilic Agents
N-octadecylglycine is classified as an amphiphilic molecule, meaning it possesses both water-loving (hydrophilic) and water-fearing (hydrophobic) properties. wikipedia.org This dual nature is the driving force behind its utility as a surfactant. Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, a gas and a liquid, or a liquid and a solid. wikipedia.org
The structure of N-octadecylglycine, with its long C18 alkyl chain (the hydrophobic tail) and the glycine (B1666218) headgroup (the hydrophilic head), allows it to adsorb at interfaces. malayajournal.org This adsorption reduces the interfacial free energy, a key characteristic of surfactants. malayajournal.org When dispersed in a system, these molecules orient themselves to minimize unfavorable interactions. For instance, at an oil-water interface, the hydrophobic tails will penetrate the oil phase while the hydrophilic heads remain in the water phase, effectively creating a bridge between the two immiscible liquids.
At concentrations above a certain threshold, known as the critical micelle concentration, surfactant molecules can self-assemble into organized structures called micelles. wikipedia.orgmalayajournal.org In aqueous solutions, these are typically spherical aggregates with the hydrophobic tails sequestered in the core and the hydrophilic heads forming the outer shell that interacts with water. This ability to form micelles is fundamental to many applications, such as emulsification and solubilization.
The specific properties of N-octadecylglycine as a surfactant can be influenced by factors such as the length and branching of the alkyl chain and the nature of the polar head group. malayajournal.org Its zwitterionic nature, possessing both a positive and a negative charge on the glycine headgroup depending on the pH, can further modulate its surfactant behavior and interaction with other components in a formulation.
Functional Materials for Surface Modification
The amphiphilic character of N-octadecylglycine also makes it a prime candidate for modifying the properties of surfaces. By forming organized molecular layers, it can alter the wettability, adhesion, friction, and biocompatibility of a substrate.
Langmuir-Blodgett Layers and Self-Assembled Monolayers
Two prominent techniques for creating highly ordered molecular films are the Langmuir-Blodgett (LB) method and the formation of self-assembled monolayers (SAMs).
Langmuir-Blodgett (LB) Films: The LB technique involves creating a monolayer of molecules at the air-water interface and then transferring this film onto a solid substrate. numberanalytics.comwordpress.com Amphiphilic molecules like N-octadecylglycine are ideal for this process. When spread on a water surface, the hydrophilic glycine heads will be immersed in the water, while the hydrophobic octadecyl chains will extend into the air. By compressing this monolayer with a barrier, the molecules can be forced into a highly organized, two-dimensional solid-like state. wordpress.com This organized film can then be transferred layer by layer onto a solid support, allowing for precise control over the film's thickness and structure. cyberleninka.rumdpi.com LB films have potential applications in electronics, optics, and biomedicine. numberanalytics.com
Self-Assembled Monolayers (SAMs): SAMs are ordered molecular assemblies that form spontaneously by the adsorption of molecules from solution or the gas phase onto a surface. mdpi.com The formation of SAMs is driven by the strong interaction between a specific functional group on the molecule and the substrate. nih.gov For instance, alkanethiols are known to form well-ordered SAMs on gold surfaces. nih.gov While the primary focus of many SAM studies involves thiol-gold interactions, the principles of self-assembly can be applied to other systems.
N-octadecylglycine, with its functional headgroup, can participate in the formation of SAMs on appropriate substrates. The driving force for assembly would be the interaction of the glycine headgroup with the surface, while the van der Waals interactions between the long octadecyl chains would promote a high degree of order within the monolayer. These monolayers can be used to precisely control the surface chemistry and physical properties of materials. utexas.edu The ability to create mixed monolayers by co-adsorbing different types of molecules allows for even finer control over surface properties. utexas.edu
Table 1: Comparison of Langmuir-Blodgett Films and Self-Assembled Monolayers
| Feature | Langmuir-Blodgett (LB) Films | Self-Assembled Monolayers (SAMs) |
|---|---|---|
| Formation Process | Molecules are first organized at the air-water interface and then transferred to a solid substrate. numberanalytics.comwordpress.com | Spontaneous formation of an ordered monolayer directly on the substrate from a solution or gas phase. mdpi.com |
| Driving Force | External compression at the air-water interface. wordpress.com | Strong, specific interaction between the headgroup of the molecule and the substrate. nih.gov |
| Substrate Specificity | Less substrate-specific, can be deposited on various materials. | Highly substrate-specific, requires a specific chemical affinity between the headgroup and the substrate. |
| Structural Control | Precise control over the number of layers deposited. cyberleninka.ru | Typically forms a single, highly ordered monolayer. |
| Potential Applications | Electronics, optics, biosensors, and model membranes. numberanalytics.comcyberleninka.ru | Biointerface science, molecular electronics, and surface functionalization. mdpi.comrug.nl |
Polymeric Systems Incorporating N-Octadecylglycine Moieties
The incorporation of N-octadecylglycine moieties into polymer structures can impart unique properties to the resulting materials. The long alkyl chains can act as internal plasticizers, increasing the flexibility and processability of the polymer. They can also influence the morphology and phase behavior of block copolymers.
By grafting N-octadecylglycine onto a polymer backbone, it is possible to create amphiphilic graft copolymers. These polymers can self-assemble in solution to form various nanostructures, such as micelles or vesicles, which can be utilized for applications like drug delivery or as nanoreactors.
Furthermore, the presence of the glycine headgroup can introduce specific functionalities to the polymer. For example, it can enhance the biocompatibility of the material or provide sites for further chemical modification. The incorporation of such moieties can lead to polymers with increased microporosity and a large free volume, which can be advantageous for applications like gas separation membranes. nih.gov The Code of Federal Regulations (CFR) mentions the use of N-octadecylglycine as a component in mixtures for colorants in polymers, highlighting its compatibility and use in polymeric systems. customsmobile.comfao.org
Nanomaterials and Soft Matter Systems
In the realm of nanomaterials and soft matter, N-octadecylglycine can serve as a versatile building block or stabilizing agent. Soft matter encompasses a broad class of materials, including polymers, colloids, and liquid crystals, that are easily deformed by thermal stresses or fluctuations. csic.es
N-octadecylglycine can be used to functionalize the surface of nanoparticles, preventing their aggregation and improving their dispersibility in various solvents. The long octadecyl chain provides steric stabilization, while the glycine headgroup can be used to attach other molecules, such as targeting ligands for biomedical applications.
In soft matter systems, the self-assembly properties of N-octadecylglycine are of particular interest. It can form lyotropic liquid crystalline phases in the presence of a solvent, where the molecules exhibit long-range orientational order. These ordered structures can be used as templates for the synthesis of nanostructured materials. The ability of amphiphilic molecules to form various self-assembled structures is crucial for designing functional colloids for specific applications. mdpi.com
Research into derivatization using N-protected amino acids, including glycine derivatives, has shown enhanced detection and analysis of lipid components in complex mixtures, which is relevant to the study of soft matter and biological systems. whiterose.ac.uk
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| N-Octadecylglycine |
| Alkanethiols |
| Gold |
| N-acetylglucosamine |
| Norbornene |
| Zirconium oxide |
| Yttrium oxide |
| Phenol-formaldehyde resin |
| Vinyl chloride-acrylonitrile copolymer |
| Aluminum oxide |
| Hydroxypropyl acrylate/tetraethylene glycol diacrylate copolymer |
| Poly(vinylidene fluoride) |
| Di(n-octyl) tin maleate (B1232345) polymer |
| Sodium monochloroacetate |
| Ethylene (B1197577) oxide |
| Octadecylamine (B50001) |
| Sodium hydroxide (B78521) |
N Octadecylglycine in Biomimetic and Bio Inspired Systems
Mimicry of Biological Self-Assembly Processes
The self-assembly of molecules is a fundamental process in biology, leading to the formation of complex and functional structures such as cell membranes and protein complexes. N-Octadecylglycine and its derivatives are adept at mimicking these processes. The hydrophobic octadecyl chains tend to aggregate to minimize contact with water, while the hydrophilic glycine (B1666218) heads interact favorably with aqueous environments. This behavior drives the spontaneous formation of ordered structures like monolayers, micelles, and vesicles.
In one notable application, N-octadecylglycine has been used to modify peptoids, which are synthetic polymers that mimic peptides. stanford.eduresearchgate.net By attaching N-octadecylglycine to a peptoid designed to mimic a lung surfactant protein (SP-B), researchers were able to induce the formation of nanostructures that closely resembled those formed by the natural protein. stanford.eduresearchgate.net This self-assembly is driven by hydrophobic interactions between the octadecyl chains, which in turn helps to stabilize the desired structure of the peptoid mimic. stanford.edu This approach highlights how N-octadecylglycine can be used to impart self-assembling properties to other molecules, enabling the creation of complex, bio-inspired materials.
The table below summarizes key findings related to the self-assembly of N-octadecylglycine-modified biomimetic molecules.
| Biomimetic System | N-Octadecylglycine Role | Observed Self-Assembly | Reference |
| Peptoid-based SP-B analogue | N-terminal alkylation | Formation of nanostructures resembling native SP-B films | stanford.eduresearchgate.net |
| Amino acid-based surfactants | Long-chain N-alkylation | Facilitates self-assembly in bulk and at surfaces | google.com |
Design of Bio-inspired Interfaces and Microenvironments
The ability of N-octadecylglycine to form stable, ordered layers on surfaces makes it a valuable tool for designing bio-inspired interfaces and microenvironments. These interfaces can be tailored to mimic the surfaces of cells or tissues, providing a platform for studying biological processes or for developing new biomedical devices.
For instance, self-assembled monolayers of N-octadecylglycine and similar long-chain N-alkylated amino acids can be formed on various substrates. google.comresearchgate.net These layers can alter the surface properties of the material, making it more or less attractive to proteins, cells, or other biological molecules. This allows for the creation of surfaces that can either resist biofouling or promote specific cellular interactions, depending on the desired application.
The design of such interfaces is a key aspect of creating biomimetic systems for cell engineering and developing advanced materials for tissue regeneration. ibecbarcelona.eumdpi.com By controlling the chemical and physical properties of the surface at the nanoscale, researchers can create microenvironments that guide cell behavior, such as adhesion, proliferation, and differentiation. While direct studies on N-octadecylglycine for these specific applications are emerging, the principles established with similar molecules demonstrate the potential.
The following table outlines the potential applications of N-octadecylglycine in creating bio-inspired interfaces.
| Application Area | Principle of N-Octadecylglycine Use | Potential Outcome |
| Anti-biofouling coatings | Creation of a non-adhesive surface layer | Prevention of unwanted protein and microbial adhesion |
| Cell culture substrates | Mimicking the extracellular matrix | Promotion of specific cell attachment and growth |
| Biosensors | Functionalization of sensor surfaces | Enhanced detection of specific biomolecules |
Role in Artificial Membranes and Vesicle Formation
Artificial membranes and vesicles are crucial tools in biomimetic research, serving as simplified models of biological cells. nih.govwikipedia.org N-Octadecylglycine, due to its amphiphilic nature, can play a significant role in the formation of these structures. When dispersed in an aqueous solution, molecules of N-octadecylglycine can self-assemble into bilayers, which then close upon themselves to form spherical vesicles. researchgate.netnih.gov
These vesicles can encapsulate other molecules, making them useful for drug delivery applications. The properties of the vesicle membrane, such as its fluidity and permeability, can be tuned by incorporating other lipids or molecules alongside N-octadecylglycine. This allows for the creation of "designer" vesicles with specific characteristics tailored to a particular application.
The formation of vesicles from N-octadecylglycine and its derivatives is a spontaneous process driven by the hydrophobic effect, mirroring the way in which natural lipid membranes are formed. biorxiv.org This makes it a powerful tool for studying the fundamental principles of membrane biology and for developing new technologies based on artificial cells. rsc.orgembopress.org
| Feature | Role of N-Octadecylglycine | Significance in Biomimetics |
| Amphiphilicity | Drives the self-assembly into bilayer structures. | Mimics the fundamental structure of biological membranes. |
| Vesicle Formation | Forms the primary structural component of the artificial membrane. | Enables the creation of cell-like compartments for various applications. |
| Tunability | Allows for the incorporation of other molecules to modify membrane properties. | Facilitates the design of vesicles with specific functions. |
Integration into Responsive Biomimetic Architectures
A key feature of many biological systems is their ability to respond to changes in their environment. frontiersin.org By integrating N-octadecylglycine into larger molecular architectures, it is possible to create biomimetic materials that are responsive to external stimuli such as pH, temperature, or light. nih.govencyclopedia.pub
For example, a polymer containing N-octadecylglycine side chains could exhibit a change in its solubility or shape in response to a change in temperature. This is because the hydrophobic interactions between the octadecyl chains can be disrupted by thermal energy, leading to a macroscopic change in the material's properties. thno.org
This responsiveness is a critical feature for applications in areas such as drug delivery, where a therapeutic agent needs to be released at a specific time and place, and in tissue engineering, where scaffolds may need to change their properties over time to support tissue growth. frontiersin.org The ability to create such "smart" materials is a major goal of biomimetic research, and N-octadecylglycine provides a versatile building block for achieving this. frontiersin.org
Peptide-Based Biomimetic Nanostructures and Analogs
Peptides are short chains of amino acids that play a wide variety of roles in biology. nih.gov By combining N-octadecylglycine with peptides, researchers can create novel biomimetic nanostructures with enhanced properties. nih.govfrontiersin.org The N-octadecylglycine component can act as a "hydrophobic anchor," driving the self-assembly of the peptide into a specific nanostructure, such as a fibril, tube, or sphere. nih.gov
This approach has been used to create peptide-based materials for a variety of applications, including drug delivery and tissue engineering. nih.govmdpi.com For example, a peptide designed to target a specific type of cancer cell could be modified with N-octadecylglycine to promote its self-assembly into nanoparticles. mdpi.com These nanoparticles could then be loaded with a chemotherapy drug, resulting in a targeted drug delivery system with increased efficacy and reduced side effects.
The use of N-octadecylglycine in this context allows for a high degree of control over the size, shape, and stability of the resulting nanostructure. nih.gov This is because the self-assembly process is governed by the well-understood principles of hydrophobic interactions and peptide secondary structure formation. As a result, N-octadecylglycine is a valuable tool for the rational design of new and improved peptide-based biomaterials. nih.govrsc.org
Advanced Analytical and Spectroscopic Characterization of N Octadecylglycine Systems
Chromatographic Techniques for Purity and Composition Analysis
Chromatographic methods are indispensable for separating N-Octadecylglycine from complex mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of N-Octadecylglycine. While gas chromatography is often used for fatty acid analysis, HPLC is particularly valuable for applications like separating geometrical isomers. hplc.eu HPLC can be adapted to analyze a wide array of samples, including pharmaceuticals and chemical products, to determine purity, identify unknown compounds, and quantify components. torontech.com
The separation in HPLC is based on the differential partitioning of the analyte between a mobile phase (a solvent or mixture of solvents) and a stationary phase (packed in a column). torontech.com For compounds like N-Octadecylglycine, which possess both hydrophobic (the octadecyl chain) and hydrophilic (the glycine (B1666218) head) moieties, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
Preparative HPLC can be employed to separate and purify reaction products, such as in the case of a 1,3-dipolar cycloaddition reaction involving N-octadecylglycine. kyoto-u.ac.jp The choice of column, mobile phase composition, flow rate, and detector are critical parameters that are optimized for each specific analysis. For instance, in the analysis of fatty acids, a C18 column is often used. hplc.eu
Table 1: Illustrative HPLC Parameters for N-Octadecylglycine Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) | To elute compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV Detector (e.g., at 210 nm) or Evaporative Light Scattering Detector (ELSD) | To detect the compound as it elutes from the column. |
| Temperature | 30°C | To ensure reproducible retention times. hplc.eu |
Surface-Sensitive Analytical Techniques
The behavior of N-octadecylglycine at interfaces, such as the air-water interface, is crucial to understanding its function. Surface-sensitive techniques are indispensable for probing the two-dimensional films and monolayers it forms.
Atomic Force Microscopy (AFM) for Morphological Analysis
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to generate three-dimensional images of a sample's surface topography at the nanoscale. journalofoptometry.org In the context of N-octadecylglycine, AFM is employed to visualize the morphology of its monolayers transferred onto solid substrates or to study aggregates formed on surfaces. mdpi.com The technique operates by scanning a sharp tip, attached to a flexible cantilever, across the sample. libretexts.org Forces between the tip and the sample surface, such as van der Waals forces, cause the cantilever to deflect, and this deflection is monitored by a laser to construct a topographical map. libretexts.org
For N-octadecylglycine monolayers, AFM can reveal:
Molecular Packing: How individual molecules arrange themselves within the monolayer.
Domain Formation: The presence of distinct phases (e.g., liquid-condensed vs. liquid-expanded) coexisting within the film, which appear as regions of different heights or textures.
Film Thickness and Uniformity: Direct measurement of the monolayer's height, confirming its single-molecule thickness and assessing the homogeneity of the film coverage. mdpi.com
Defects: Identification of imperfections such as pinholes or aggregates within the monolayer structure.
AFM imaging of monolayers composed of molecules similar to N-octadecylglycine, such as other long-chain fatty acids or lipids, has shown the formation of well-ordered domains, and the technique can even discern changes in surface forces when terminal groups of the molecules are altered. aps.org Studies on related N-acyl amino acids have used AFM to measure monolayer thickness and characterize isotropic domains. core.ac.uk
| Feature | Description | Typical AFM Observation |
|---|---|---|
| Homogeneity | Uniformity of the molecular layer across the substrate. | Large, flat terraces with consistent height in topographic images. |
| Phase Domains | Coexistence of ordered (condensed) and disordered (expanded) regions. | Islands of higher topography (condensed phase) within a lower, flatter matrix (expanded phase). |
| Monolayer Height | The thickness of the molecular film. | Step-height analysis at the edge of the film or at defects, typically in the range of 2-4 nm. |
| Defects/Aggregates | Pinholes, cracks, or three-dimensional collapsed structures. | Sharp depressions (pinholes) or tall, irregular features protruding from the monolayer plane. |
Surface Pressure-Area Isotherms in Monolayer Studies
Surface pressure-area (π-A) isotherms are fundamental for characterizing the behavior of insoluble amphiphiles like N-octadecylglycine at the air-water interface. biolinscientific.com These measurements are conducted using a Langmuir trough, a device that allows for the controlled compression of a molecular monolayer floating on a liquid subphase (typically water) while measuring the resulting surface pressure (π). kibron.comqd-europe.com The surface pressure is the reduction in the surface tension of the pure subphase caused by the presence of the monolayer. core.ac.uk
As the available area per molecule (A) is decreased by moving barriers, the π-A isotherm records the changes in surface pressure, revealing distinct phase transitions of the two-dimensional film. biolinscientific.com For an amphiphile like N-octadecylglycine, the isotherm typically shows several phases:
Gas (G) Phase: At large areas per molecule, the molecules are far apart and behave like a 2D gas, exerting very little surface pressure.
Liquid-Expanded (LE) Phase: Upon compression, the molecules begin to interact, and the surface pressure rises. The alkyl chains are still relatively disordered. nih.gov
Liquid-Condensed (LC) Phase: Further compression forces the molecules into a more ordered state with the alkyl chains largely upright and packed more closely. This transition is often marked by a steeper slope in the isotherm. nih.gov
Solid (S) Phase: The monolayer reaches its most compressed, solid-like state, characterized by very low compressibility (a very steep slope).
Collapse: Beyond the solid phase, further compression forces molecules out of the monolayer into three-dimensional structures, and the surface pressure often plateaus or decreases. core.ac.uk
From the isotherm, key parameters such as the limiting molecular area (A₀), which is the area per molecule extrapolated to zero pressure from the condensed phase, and the collapse pressure (πc), can be determined. These values provide insight into the molecular dimensions and stability of the monolayer.
| Phase / Parameter | Description | Expected Characteristics on π-A Isotherm |
|---|---|---|
| Gas (G) | Molecules are far apart with minimal interaction. | Very low surface pressure at large molecular areas. |
| Liquid-Expanded (LE) | Molecules interact, but alkyl chains are disordered. | Gradual increase in surface pressure upon compression. |
| Liquid-Condensed (LC) | Molecules are closely packed with ordered alkyl chains. | Steeper slope (lower compressibility) than the LE phase. |
| Limiting Molecular Area (A₀) | Effective area occupied by one molecule in its most packed state. | X-intercept of the extrapolated slope from the condensed phase. |
| Collapse Pressure (πc) | Surface pressure at which the monolayer structure breaks down. | The maximum pressure sustained before the isotherm plateaus or dips. |
Scattering Techniques for Supramolecular Structure Determination
In bulk solution, N-octadecylglycine can self-assemble into various supramolecular structures such as micelles or vesicles. Scattering techniques are essential for determining the size, shape, and internal organization of these aggregates.
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. researchgate.netusp.org The method works by illuminating the sample with a laser and detecting the fluctuations in the intensity of the scattered light over time. usp.org These fluctuations are caused by the random Brownian motion of the particles. Smaller particles diffuse more rapidly, causing fast fluctuations, while larger particles move more slowly, leading to slower fluctuations. usp.org
By analyzing the time-correlation of the intensity fluctuations, the translational diffusion coefficient (D) of the particles can be calculated. The hydrodynamic diameter (or radius) of the particles is then determined using the Stokes-Einstein equation. usp.org
For N-octadecylglycine systems, DLS is invaluable for:
Determining Aggregate Size: Measuring the average hydrodynamic size of self-assembled structures like micelles or vesicles. nih.gov Studies on similar amphiphiles show DLS can distinguish between small micelles (~5 nm) and larger vesicles (~100-200 nm). researchgate.net
Assessing Polydispersity: The Polydispersity Index (PDI) obtained from DLS analysis indicates the breadth of the size distribution. A low PDI suggests a monodisperse or homogenous population of aggregates, while a high PDI indicates a heterogeneous sample with a wide range of sizes.
Monitoring Self-Assembly: DLS can track changes in aggregate size as a function of concentration, temperature, or pH, providing information on processes like micelle formation or vesicle growth.
| Aggregate Type | Expected Hydrodynamic Diameter (nm) | Expected Polydispersity Index (PDI) | Interpretation |
|---|---|---|---|
| Spherical Micelles | 5 - 10 | < 0.2 | Small, relatively uniform aggregates formed above the critical micelle concentration. |
| Unilamellar Vesicles | 80 - 200 | 0.2 - 0.4 | Larger, hollow bilayer structures, often with a broader size distribution. |
| Agglomerates | > 500 | > 0.5 | Indicates instability, with smaller structures clumping together into large, irregular particles. |
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a powerful technique that provides low-resolution structural information about macromolecules and their assemblies in solution. nih.govembl-hamburg.de It measures the elastic scattering of X-rays by a sample at very small angles. The resulting scattering pattern is a function of the electron density differences within the sample. spectroscopyonline.com
For N-octadecylglycine systems, SAXS can reveal detailed information about the shape, size, and internal structure of the supramolecular aggregates that is not accessible by DLS. nih.gov Analysis of the SAXS curve can determine:
Internal Structure: The positions and shapes of peaks in the scattering pattern provide information about the internal arrangement of molecules. For example, regularly spaced peaks are a hallmark of lamellar (bilayer) structures, common in vesicle systems. spectroscopyonline.comosti.gov The spacing can be used to calculate the lamellar repeat distance (d-spacing).
Particle Morphology: By fitting the scattering data to various models, one can distinguish between different aggregate shapes, such as spherical micelles, cylindrical micelles, or flat bilayers (lamellae). spectroscopyonline.com
SAXS has been used to confirm the formation of lamellar phases and other ordered structures in self-assembling systems of related N-acyl amino acids. core.ac.ukresearchgate.net
| SAXS Parameter | Information Derived | Relevance to N-Octadecylglycine Structures |
|---|---|---|
| Radius of Gyration (Rg) | Average root-mean-square distance of the object's parts from its center of mass. | Provides a measure of the overall size of micelles or vesicles. |
| Scattering Vector (q) Peak Positions | Characteristic repeat distances in ordered structures. | A series of peaks at q, 2q, 3q... indicates a lamellar (bilayer) structure, allowing calculation of the bilayer thickness. |
| Porod Plot (I(q)q⁴ vs. q) | Information about the nature of the interface (sharp or diffuse). | Confirms the presence of well-defined interfaces between the hydrophobic core and aqueous solvent. |
| Pair-Distance Distribution Function P(r) | A histogram of all distances between pairs of points within the particle. | Reveals the maximum dimension (Dmax) and overall shape of the aggregate (e.g., spherical, elongated). |
Theoretical and Computational Approaches to N Octadecylglycine Research
Molecular Dynamics Simulations of Self-Assembly
Molecular dynamics (MD) simulations are a powerful tool for investigating the spontaneous organization of N-octadecylglycine molecules into ordered structures. These simulations model the movement of individual atoms or groups of atoms over time, governed by a set of force fields that approximate the potential energy of the system. By simulating a large number of molecules in a virtual environment, researchers can observe the dynamic process of self-assembly and characterize the resulting morphologies.
Key Parameters in MD Simulations of N-Octadecylglycine Self-Assembly:
| Parameter | Description | Typical Values/Considerations |
| Force Field | A set of equations and parameters that describe the potential energy of the system. | All-atom (e.g., CHARMM, AMBER) or coarse-grained (e.g., MARTINI) force fields can be used. Coarse-graining simplifies the system by grouping atoms into single interaction sites, allowing for longer simulation times and larger system sizes. |
| Solvent Model | Representation of the solvent molecules (typically water). | Explicit solvent models treat each water molecule individually, while implicit models represent the solvent as a continuous medium. |
| System Size | The number of N-octadecylglycine and solvent molecules in the simulation box. | Sufficiently large to capture the formation of relevant self-assembled structures without finite-size artifacts. |
| Simulation Time | The duration of the simulation. | Long enough to allow the system to reach equilibrium and for self-assembly processes to occur, often in the nanosecond to microsecond range. |
| Temperature and Pressure | Thermodynamic conditions of the simulation. | Typically set to mimic experimental conditions (e.g., 300 K and 1 atm). |
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to understand the electronic structure of N-octadecylglycine at a fundamental level. These calculations solve the Schrödinger equation for the molecule to determine its wave function, from which various electronic properties can be derived.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying molecules of the size of N-octadecylglycine. DFT calculations can provide insights into the distribution of electrons within the molecule, the energies of its molecular orbitals (HOMO and LUMO), and its reactivity. This information is crucial for understanding how N-octadecylglycine interacts with other molecules and with light. While specific DFT studies on N-octadecylglycine are not readily found in published research, the methodology is standard for molecules of this class.
Calculable Electronic Properties of N-Octadecylglycine using Quantum Chemistry:
| Property | Description | Significance |
| Molecular Geometry | The three-dimensional arrangement of atoms in the molecule. | Provides the foundational structure for all other calculations and understanding of molecular interactions. |
| Electron Density Distribution | The probability of finding an electron at a particular point in space. | Reveals the regions of the molecule that are electron-rich or electron-poor, which is key to understanding intermolecular interactions. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates the molecule's electronic excitability and its potential for participating in charge transfer processes. |
| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | Influences the molecule's solubility and its interaction with electric fields and polar molecules. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the surface of the molecule. | Predicts the sites for electrophilic and nucleophilic attack, providing insights into chemical reactivity. |
Modeling Intermolecular Interactions in N-Octadecylglycine Systems
The behavior of N-octadecylglycine in condensed phases is governed by a complex interplay of intermolecular interactions. Modeling these interactions is essential for understanding and predicting the material properties of N-octadecylglycine systems.
Several types of non-covalent interactions are significant in N-octadecylglycine assemblies:
Van der Waals Interactions: These are attractive forces between the long hydrophobic octadecyl chains, playing a crucial role in the packing and stability of self-assembled structures.
Hydrogen Bonding: The glycine (B1666218) head group contains both hydrogen bond donors (N-H) and acceptors (C=O, O-H), enabling the formation of hydrogen bond networks between neighboring molecules. These interactions are highly directional and contribute significantly to the ordering and stability of the assemblies.
Electrostatic Interactions: The partial charges on the atoms of the glycine head group lead to electrostatic interactions with neighboring molecules and with polar solvents.
Computational models, often in conjunction with MD simulations and quantum chemical calculations, are used to quantify the strength and nature of these interactions. By analyzing the radial distribution functions, interaction energies, and hydrogen bond lifetimes, researchers can gain a detailed understanding of the forces that hold N-octadecylglycine molecules together.
Predictive Algorithms for Material Behavior
Predictive algorithms, including machine learning (ML) and quantitative structure-property relationship (QSPR) models, are emerging as powerful tools for forecasting the material behavior of compounds like N-octadecylglycine. These algorithms learn from existing data to establish relationships between molecular structure and macroscopic properties.
For N-octadecylglycine, predictive algorithms could be trained on datasets of similar amphiphilic molecules to predict properties such as:
Critical Micelle Concentration (CMC): The concentration at which micelles begin to form.
Surface Tension: The tendency of a liquid to shrink into the minimum surface area possible.
Solubility: The ability of the compound to dissolve in a particular solvent.
Mechanical Properties: For solid-state materials, properties like elasticity and tensile strength could be predicted.
The development of accurate predictive models relies on the availability of high-quality experimental data and the selection of appropriate molecular descriptors that capture the essential chemical features of N-octadecylglycine. While the application of such algorithms specifically to N-octadecylglycine is still a developing area, the potential to accelerate materials discovery and design is significant.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-octadecyl glycine, and how can researchers optimize yield and purity?
- Methodological Answer : N-octadecyl glycine can be synthesized via alkylation of glycine with octadecyl bromide under basic conditions. Optimization involves adjusting reaction time, temperature (e.g., 60–80°C), and stoichiometry of reactants. Purification typically employs column chromatography or recrystallization using ethanol/water mixtures. Yield and purity are assessed via NMR (e.g., <sup>1</sup>H/<sup>13</sup>C) and HPLC with UV detection . Challenges include side reactions (e.g., over-alkylation), mitigated by controlled reagent addition.
Q. Which spectroscopic techniques are most effective for characterizing N-octadecyl glycine and its derivatives?
- Methodological Answer : FTIR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH bending at ~1550 cm⁻¹). Mass spectrometry (MALDI-TOF) confirms molecular weight, while NMR resolves structural details (e.g., octadecyl chain protons at δ 0.8–1.5 ppm). For polymeric derivatives, differential scanning calorimetry (DSC) monitors thermal transitions, and dynamic light scattering (DLS) analyzes self-assembly in solution .
Q. How does the solubility profile of N-octadecyl glycine influence experimental design in aqueous versus organic systems?
- Methodological Answer : The compound’s amphiphilic nature (hydrophobic octadecyl chain, hydrophilic glycine head) dictates solubility: sparingly soluble in water but miscible in chloroform or toluene. For aqueous studies, use co-solvents (e.g., DMSO) or micellar systems. In organic phases, ensure solvent compatibility with downstream applications (e.g., catalysis, polymer synthesis) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported self-assembly behaviors of N-octadecyl glycine-based copolymers?
- Methodological Answer : Discrepancies in micelle size or stability may arise from variations in copolymer composition (e.g., PEG chain length) or solvent polarity. Standardize protocols: (1) use fixed PEG:alkyl ratios, (2) control temperature during self-assembly, and (3) employ cryo-TEM for direct visualization. Cross-validate with small-angle X-ray scattering (SAXS) to confirm nanostructure uniformity .
Q. How can researchers design experiments to probe N-octadecyl glycine’s interactions with lipid bilayers or proteins?
- Methodological Answer : Utilize fluorescence anisotropy to study membrane insertion kinetics. For protein interactions, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants. Molecular dynamics simulations (e.g., GROMACS) model alkyl chain penetration into lipid bilayers. Validate with circular dichroism (CD) to detect conformational changes in proteins .
Q. What methodologies address stability challenges of N-octadecyl glycine under oxidative or thermal stress?
- Methodological Answer : Accelerated stability studies: expose samples to 40–60°C/75% RH for 4–8 weeks. Monitor degradation via LC-MS for oxidation products (e.g., peroxides). Antioxidants (e.g., BHT) or inert atmospheres (N2) mitigate oxidation. For thermal stability, thermogravimetric analysis (TGA) identifies decomposition thresholds, guiding storage conditions .
Q. How can statistical approaches improve reproducibility in studies involving N-octadecyl glycine’s biological activity?
- Methodological Answer : Apply factorial design to optimize variables (e.g., concentration, pH). Use ANOVA to assess batch-to-batch variability in synthesis. For dose-response assays (e.g., cytotoxicity), nonlinear regression models (e.g., Hill equation) quantify EC50 values. Report confidence intervals and power analysis to ensure robustness .
Research Design and Data Analysis
Q. What criteria define a rigorous research question for N-octadecyl glycine in drug delivery systems?
- Methodological Answer : Align with FINER criteria:
- Feasible : Assess scalability of synthesis (e.g., gram-scale yields).
- Novel : Compare release kinetics with existing surfactants (e.g., polysorbates).
- Ethical : Ensure biocompatibility via in vitro cytotoxicity assays (e.g., MTT).
Frameworks like PICO define population (e.g., cancer cells), intervention (drug-loaded micelles), and outcomes (targeted release efficiency) .
Q. How should researchers evaluate conflicting data on N-octadecyl glycine’s role in metal ion extraction?
- Methodological Answer : Replicate studies using standardized metal solutions (e.g., PdCl2 in HCl). Control pH (2–5) and ionic strength. Compare extraction efficiency via atomic absorption spectroscopy (AAS) or ICP-MS. Confounding factors (e.g., competing ligands) are minimized using chelator-free buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
